N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide
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Overview
Description
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with 4-chlorophenylthio and cyanoethenyl groups. Its molecular formula is C23H16Cl2N2OS2, and it has a molecular weight of 471.4219 .
Preparation Methods
The synthesis of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the 4-Chlorophenylthio Groups: This step involves the substitution reaction where 4-chlorophenylthiol is introduced to the benzamide core.
Addition of the Cyanoethenyl Group: The final step involves the addition of the cyanoethenyl group through a reaction with a suitable cyano compound under controlled conditions
Chemical Reactions Analysis
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio groups, leading to the formation of various derivatives
Scientific Research Applications
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine-protein kinases, which play a role in cell signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- can be compared with other similar compounds, such as:
Benzamide: A simpler compound with a benzamide core but without the additional substituents.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with different substituents, used in different applications.
2,4-Disubstituted Thiazoles: Compounds with similar biological activities but different core structures.
Properties
CAS No. |
295346-89-3 |
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Molecular Formula |
C23H16Cl2N2OS2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H16Cl2N2OS2/c1-15-2-4-16(5-3-15)22(28)27-21(14-26)23(29-19-10-6-17(24)7-11-19)30-20-12-8-18(25)9-13-20/h2-13H,1H3,(H,27,28) |
InChI Key |
PTSQBMFHAKCUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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